molecular formula C30H26O2 B13779354 Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene CAS No. 96970-04-6

Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene

Cat. No.: B13779354
CAS No.: 96970-04-6
M. Wt: 418.5 g/mol
InChI Key: RGSCNPXSACHTGQ-UHFFFAOYSA-N
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Description

Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is a complex organic compound with the molecular formula C30H26O2 It is known for its unique structure, which includes two phenyl rings connected by an acetylene group, with each phenyl ring further substituted by an alpha-hydroxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of alpha-hydroxyphenethyl bromide: This can be achieved by the bromination of alpha-hydroxyphenethyl alcohol using hydrobromic acid.

    Coupling Reaction: The alpha-hydroxyphenethyl bromide is then reacted with phenylacetylene in the presence of a palladium catalyst to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetylene group can be reduced to form alkanes or alkenes.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of Bis(p-(alpha-hydroxyphenethyl)phenyl)ethane.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in having two phenyl rings but differs in the connecting group and substituents.

    Diphenylacetylene: Similar in having an acetylene group connecting two phenyl rings but lacks the alpha-hydroxyphenethyl substituents.

Uniqueness

Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is unique due to the presence of both the acetylene group and the alpha-hydroxyphenethyl substituents

Properties

CAS No.

96970-04-6

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-[4-[2-[4-(1-hydroxy-2-phenylethyl)phenyl]ethynyl]phenyl]-2-phenylethanol

InChI

InChI=1S/C30H26O2/c31-29(21-25-7-3-1-4-8-25)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30(32)22-26-9-5-2-6-10-26/h1-10,13-20,29-32H,21-22H2

InChI Key

RGSCNPXSACHTGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=CC=CC=C4)O)O

Origin of Product

United States

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